molecular formula C10H8S2 B3059398 Naphthalene-2,3-dithiol CAS No. 99643-52-4

Naphthalene-2,3-dithiol

Cat. No.: B3059398
CAS No.: 99643-52-4
M. Wt: 192.3 g/mol
InChI Key: WHLISMBCUBZFPW-UHFFFAOYSA-N
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Description

Naphthalene-2,3-diol (CAS No. 92-44-4), also known as 2,3-dihydroxynaphthalene, is a dihydroxy-substituted naphthalene derivative. Its structure features two hydroxyl groups at the 2- and 3-positions of the naphthalene ring, enabling strong π-conjugation and bidentate chelation capabilities . This compound is widely utilized in coordination chemistry, serving as a ligand for transition metals (e.g., cobalt, zinc) to form complexes with applications in catalysis and magnetic materials . Additionally, it is a precursor in synthesizing heterocyclic compounds and polymers, such as epoxy resins and benzodioxane derivatives .

Properties

IUPAC Name

naphthalene-2,3-dithiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLISMBCUBZFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571129
Record name Naphthalene-2,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99643-52-4
Record name Naphthalene-2,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2,3-dithiol can be synthesized through several methods, including the reduction of naphthalene-2,3-dione with hydrazine in the presence of a catalyst. Another common method involves the reaction of naphthalene-2,3-diol with hydrogen sulfide under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of naphthalene with sulfur-containing reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2,3-dithiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) are commonly used to oxidize this compound to naphthalene-2,3-dione.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used to reduce naphthalene-2,3-dione back to this compound.

  • Substitution: this compound can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.

Major Products Formed:

  • Naphthalene-2,3-dione: Formed through oxidation.

  • Naphthalene-2,3-diol: Formed through reduction.

  • Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents and conditions used.

Scientific Research Applications

Naphthalene-2,3-dithiol has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in the study of biological systems, particularly in the investigation of sulfur-containing biomolecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which naphthalene-2,3-dithiol exerts its effects involves its interaction with molecular targets and pathways. The sulfur atoms in the compound play a crucial role in its reactivity and binding to biological molecules. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between naphthalene-2,3-diol and its positional isomers or analogs significantly influence their reactivity, physical properties, and applications. Below is a comparative analysis:

Naphthalene-2,3-diol vs. Naphthalene-2,6-diol

Property Naphthalene-2,3-diol Naphthalene-2,6-diol
Molecular Weight 160.17 g/mol 160.17 g/mol (isomer)
Chelation Ability Bidentate ligand; forms stable metal complexes (e.g., Co(III), Zn(II)) Limited chelation due to distal hydroxyl groups; primarily used in polymer synthesis
Reactivity High reactivity in condensation reactions (e.g., with amines and formaldehyde) Lower reactivity in similar reactions; forms linear polymers
Applications Coordination chemistry, magnetic clusters, epoxy precursors Epoxy resins, adhesives

Naphthalene-2,3-diol vs. Naphthalene-2,7-diol

Property Naphthalene-2,3-diol Naphthalene-2,7-diol
Thermal Stability Moderate stability; decomposes at ~250°C in cross-linked polymers High thermal stability (stable up to 250°C in epoxy networks)
Synthesis Commercially available; used directly in metal complexation Synthesized via epichlorohydrin reaction under basic conditions
Functional Groups Adjacent hydroxyl groups enhance π-conjugation and chelation Para-hydroxyl groups favor linear polymerization and epoxy cross-linking

Naphthalene-2,3-diol vs. 2,3-Dimethylnaphthalene

Property Naphthalene-2,3-diol 2,3-Dimethylnaphthalene
Molecular Weight 160.17 g/mol 156.22 g/mol
Hydrophilicity Hydrophilic due to hydroxyl groups; soluble in polar solvents Hydrophobic; insoluble in water
Toxicity Limited data; low acute toxicity in reported studies Higher volatility; toxicological profile similar to naphthalene
Applications Coordination polymers, luminescent materials Industrial solvents, intermediates in organic synthesis

Key Research Findings

  • Thermal Properties : Epoxy resins derived from naphthalene-2,7-diol show superior thermal resistance compared to 2,3-diol analogs, attributed to cross-link density differences .
  • Synthetic Flexibility : The 2,3-diol isomer’s adjacent hydroxyl groups enable efficient cyclization in benzodioxane synthesis, yielding intermediates with >90% purity .

Data Tables

Table 1. Comparative Physical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Log P (Octanol-Water)
Naphthalene-2,3-diol 190–195 High in methanol, DMF 1.2 (estimated)
Naphthalene-2,6-diol 210–215 Moderate in DMSO 1.5 (estimated)
2,3-Dimethylnaphthalene 34–36 Insoluble 4.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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